5-amino-N-(2-ethoxyphenyl)-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide
Description
This compound is a 1,2,3-triazole-4-carboxamide derivative featuring three distinct substituents:
- A 5-amino group at position 5 of the triazole ring.
- An N-(2-ethoxyphenyl) group attached to the carboxamide nitrogen.
- A phenylcarbamoylmethyl moiety at position 1 of the triazole.
These structural elements contribute to its physicochemical properties, such as solubility, lipophilicity, and hydrogen-bonding capacity, which are critical for biological activity.
Properties
IUPAC Name |
5-amino-1-(2-anilino-2-oxoethyl)-N-(2-ethoxyphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3/c1-2-28-15-11-7-6-10-14(15)22-19(27)17-18(20)25(24-23-17)12-16(26)21-13-8-4-3-5-9-13/h3-11H,2,12,20H2,1H3,(H,21,26)(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJGXMXVUMDNFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(N(N=N2)CC(=O)NC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-amino-N-(2-ethoxyphenyl)-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a reaction between an azide and an alkyne.
Introduction of the amino group: This step involves the reduction of a nitro group to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst.
Attachment of the ethoxyphenyl group: This can be done through a nucleophilic substitution reaction where the ethoxy group is introduced to the phenyl ring.
Formation of the carbamoyl group: This involves the reaction of an amine with a chloroformate to form the carbamoyl group.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
5-amino-N-(2-ethoxyphenyl)-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The carbamoyl group can be hydrolyzed to form the corresponding amine and carboxylic acid.
Common reagents and conditions used in these reactions include hydrogen gas, potassium permanganate, chloroformate, and various catalysts.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C19H20N6O3
- Molecular Weight : 364.40 g/mol
- CAS Number : 901017-67-2
The compound is characterized by the presence of a triazole ring, which is known for its versatility in medicinal chemistry. The functional groups attached to the triazole core enhance its pharmacological properties.
Antitumor Activity
Research indicates that derivatives of 1,2,3-triazoles exhibit notable antitumor properties. In particular, compounds similar to 5-amino-N-(2-ethoxyphenyl)-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide have been evaluated for their antiproliferative effects against various cancer cell lines. For instance:
- A study demonstrated that similar triazole derivatives displayed significant antiproliferative activity against leukemia cell lines (SR, MOLT-4; CCRF-CEM; HL-60(TB); K-562; RPMI-8226) comparable to doxorubicin .
Synthesis and Structure-Activity Relationship
The synthesis of this compound often involves multi-component reactions that yield diverse triazole derivatives. These derivatives can be systematically modified to optimize their biological activity:
Medicinal Chemistry Applications
The compound's structure allows it to act as a potential lead compound in drug discovery programs targeting various diseases:
- Antimicrobial Activity : Triazoles are known for their antifungal properties. Research into similar compounds has shown efficacy against fungal pathogens.
- Anti-inflammatory Properties : Some derivatives have been investigated for their ability to modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
- Neuroprotective Effects : Preliminary studies indicate that triazole derivatives may offer neuroprotective benefits, warranting further investigation into their use in neurodegenerative conditions.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- A recent publication focused on the synthesis of various triazole derivatives and their evaluation against cancer cell lines, confirming the significant antitumor activity of certain compounds .
- Another study emphasized the synthetic versatility of 1,2,3-triazoles as building blocks for developing novel pharmaceuticals with enhanced biological profiles .
Mechanism of Action
The mechanism of action of 5-amino-N-(2-ethoxyphenyl)-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis
The table below compares substituents and key properties of the target compound with analogs from the literature:
Key Observations :
- The 5-amino group (common in and ) is strongly associated with antiproliferative and antiparasitic activities, likely due to hydrogen-bonding interactions with biological targets .
- The 2-ethoxyphenyl substituent (shared with ) may improve metabolic stability compared to halogenated or electron-deficient aryl groups (e.g., 2-fluorophenyl in ) .
Pharmacological and Physicochemical Comparisons
Anticancer Activity
Compounds with 5-amino-1,2,3-triazole-4-carboxamide scaffolds () exhibit notable activity against renal (RXF 393) and CNS (SNB-75) cancers. The target compound’s 2-ethoxyphenyl group may reduce cytotoxicity compared to electron-withdrawing groups (e.g., chloro or fluoro), but this requires experimental validation .
Lipophilicity and Solubility
- The 2-ethoxyphenyl substituent increases lipophilicity (logP ~3.5–4.0) compared to polar groups like quinolin-2-yl ().
- The phenylcarbamoylmethyl chain introduces a secondary amide, which may improve aqueous solubility relative to alkyl or aryl ethers .
Biological Activity
The compound 5-amino-N-(2-ethoxyphenyl)-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, specifically in terms of anticancer and antimicrobial properties, as well as its potential applications in treating diseases such as Chagas disease.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its pharmacological significance. Its structure can be represented as follows:
This structure includes:
- An amino group,
- An ethoxyphenyl moiety,
- A phenylcarbamoyl group,
- A carboxamide functional group.
Anticancer Activity
Recent studies have shown that derivatives of 1,2,3-triazoles exhibit significant anticancer properties. For instance, a related compound demonstrated strong antiproliferative effects against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer), with IC50 values ranging from 1.1 to 4.24 µM . The mechanism of action is primarily through the inhibition of thymidylate synthase, which is crucial for DNA synthesis.
Table 1 summarizes the anticancer activity of triazole derivatives:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 1.1 |
| Compound B | HCT-116 | 2.6 |
| Compound C | HepG2 | 1.4 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. In vitro studies have indicated that certain triazole derivatives inhibit the growth of Escherichia coli and Staphylococcus aureus, two common bacterial pathogens . The mechanism involves disrupting bacterial cell wall synthesis and function.
Study on Chagas Disease
A pivotal study focused on the optimization of triazole derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. The study utilized high-content screening techniques on infected VERO cells to identify effective compounds. Notably, one optimized derivative showed significant suppression of parasite burden in mouse models, indicating its potential as a therapeutic agent against Chagas disease .
Structure-Activity Relationship (SAR)
Research has also been conducted to elucidate the structure-activity relationships of triazole derivatives. It was found that modifications at specific positions on the triazole ring significantly impact their biological activity. For example, the introduction of polar groups enhanced binding affinity to target enzymes such as carbonic anhydrase-II, leading to improved inhibitory activity .
Q & A
Q. How can the synthesis of 5-amino-N-(2-ethoxyphenyl)-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide be optimized to enhance yield and purity?
- Methodological Answer : The synthesis of triazole derivatives typically involves multi-step reactions, such as condensation of intermediates (e.g., ethoxyaniline and phenylcarbamoyl-methyl precursors) followed by cyclization with sodium azide . To optimize yield:
-
Use high-purity starting materials to reduce side reactions.
-
Employ temperature-controlled conditions (e.g., 60–80°C) to favor cyclization .
-
Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted reagents .
-
Monitor reaction progress using TLC or HPLC to identify optimal stopping points.
Computational tools like quantum chemical calculations can predict reaction pathways and identify energy-efficient conditions .- Data Reference :
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₀N₆O₃ | Analog |
| Molecular Weight | 380.41 g/mol | Analog |
Q. What experimental strategies address the compound’s low aqueous solubility for in vitro assays?
- Methodological Answer : Low solubility in aqueous buffers (common in triazole derivatives ) can be mitigated by:
- Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance dissolution without cytotoxicity .
- Structural analogs : Synthesize derivatives with hydrophilic substituents (e.g., hydroxyl or carboxyl groups) on the phenyl ring while retaining bioactivity .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles for sustained release .
Validate solubility improvements via dynamic light scattering (DLS) or UV-Vis spectroscopy.
Q. What computational methods are recommended to predict the compound’s interactions with target enzymes?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) can model binding affinities and stability with enzymes like carbonic anhydrase or histone deacetylase .
- Steps :
Obtain enzyme structures from PDB (e.g., 4A0J for carbonic anhydrase).
Optimize the compound’s 3D structure using DFT (density functional theory).
Run docking simulations to identify binding pockets and key residues (e.g., Zn²⁺ coordination in HDACs) .
Validate predictions with in vitro enzyme inhibition assays (IC₅₀ measurements) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported enzyme inhibition data for this compound?
- Methodological Answer : Discrepancies in IC₅₀ values may arise from assay conditions (pH, temperature) or enzyme isoforms. To resolve:
- Standardize assays : Use identical buffer systems (e.g., Tris-HCl pH 7.4) and enzyme batches.
- Orthogonal assays : Confirm activity via fluorescence polarization (FP) and surface plasmon resonance (SPR) .
- Meta-analysis : Compare data across studies using statistical tools (ANOVA, Tukey’s test) to identify outliers .
Q. What experimental designs are optimal for structure-activity relationship (SAR) studies of derivatives?
- Methodological Answer :
- Systematic substitution : Modify the ethoxyphenyl or phenylcarbamoyl groups with halogens (F, Cl), methyl, or nitro substituents .
- High-throughput screening (HTS) : Use 96-well plates to test derivatives against enzyme panels (e.g., kinases, phosphatases) .
- QSAR modeling : Train models with descriptors (logP, polar surface area) to predict bioactivity .
Q. What are best practices for stability studies under varying pH and temperature conditions?
- Methodological Answer :
- Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C .
- Analytical tools : Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) and LC-MS to identify breakdown products .
- Storage recommendations : Store lyophilized powder at –20°C under inert gas (argon) to prevent hydrolysis .
Q. How can advanced spectroscopic techniques elucidate the compound’s tautomeric forms?
- Methodological Answer :
- X-ray crystallography : Resolve crystal structures to confirm tautomeric preferences (e.g., 1H- vs. 2H-triazole forms) .
- NMR spectroscopy : Use ¹⁵N-labeled analogs and 2D NMR (HSQC, HMBC) to detect tautomerization in solution .
Q. What in silico models predict the compound’s pharmacokinetics and toxicity?
- Methodological Answer :
- ADMET prediction : Use SwissADME or ProTox-II to estimate bioavailability, CYP450 interactions, and hepatotoxicity .
- PBPK modeling : Simulate tissue distribution using GastroPlus® with parameters like logD (1.5–2.5) and plasma protein binding (>90%) .
Q. How can statistical design of experiments (DoE) optimize reaction conditions?
- Methodological Answer :
Q. What methodologies validate target engagement in cellular models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
